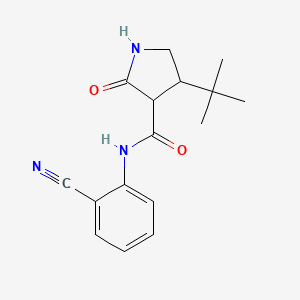
4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide” seems to be a complex organic molecule. It likely contains functional groups such as amide, nitrile, and tert-butyl groups .
Synthesis Analysis
While specific synthesis methods for “4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide” were not found, similar compounds have been synthesized and characterized using techniques like FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Novel Polymers
Ortho-Linked Polyamides and Aromatic Polyamides : Research has demonstrated the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units, showing excellent solubility in various polar solvents, high glass transition temperatures, and thermal stability. These polymers are noncrystalline, readily soluble, and can be used to produce transparent, flexible, and tough films, indicating their potential in high-performance materials applications (Hsiao, Yang, & Chen, 2000) (Yang, Hsiao, & Yang, 1999).
Soluble Polyamides with High Thermal Stability : Further studies have led to the synthesis of soluble polyamides that exhibit high thermal stability and are capable of being processed into films. These materials have shown potential in various applications due to their excellent solubility, high glass-transition temperatures, and thermal degradation resistance (Liaw, Liaw, & Chen, 2000).
Electrochemical and Electrochromic Properties
Fluorescent and Electrochromic Aromatic Polyamides : Studies on aromatic polyamides incorporating 4-tert-butyltriphenylamine chromophores have highlighted their strong fluorescent properties and reversible electrochromic characteristics. These polymers exhibit strong UV-vis absorption, photoluminescence in the blue region, and can undergo color changes upon oxidation, making them promising for applications in optical materials and electrochromic devices (Hsiao, Liou, Kung, & Chang, 2010).
Asymmetric Synthesis of Amines
Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines have been identified as highly versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, showcasing the importance of tert-butyl groups in asymmetric synthesis and the development of novel synthetic methodologies (Ellman, Owens, & Tang, 2002).
High-Performance Polyimides
Novel Polyimides with Low Dielectric Constants : Research into polyimides containing di-tert-butyl side groups has revealed materials with low dielectric constants, excellent solubility, and high glass transition temperatures. These characteristics suggest their utility in advanced electronic applications where materials with low dielectric constants are essential (Chern, Twu, & Chen, 2009).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)11-9-18-14(20)13(11)15(21)19-12-7-5-4-6-10(12)8-17/h4-7,11,13H,9H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGVQZXVMREIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-cyanophenyl)-2-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


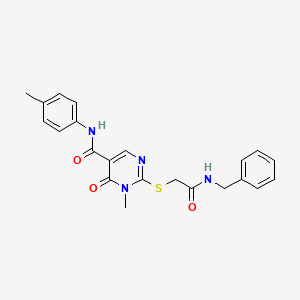

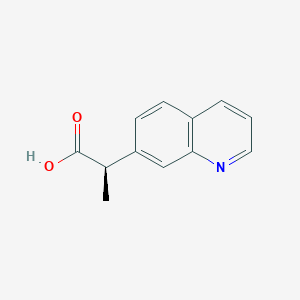
![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/no-structure.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2667563.png)
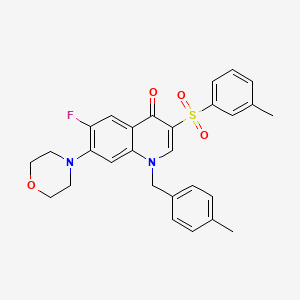

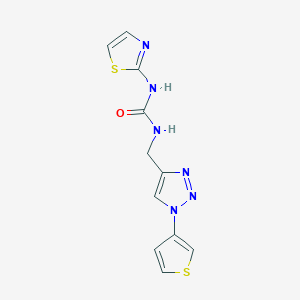
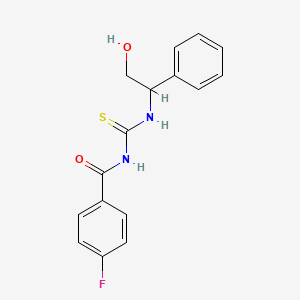
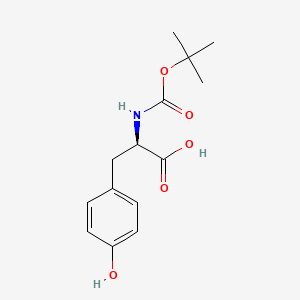
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2667571.png)
![5-{[(4-methylphenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2667575.png)